SP187
Overview
Description
N-9-Methoxynonyldeoxynojirimycin is a small molecule with the chemical formula C16H33NO5. It is classified under alkaloids, carbohydrates, imines, imino pyranoses, imino sugars, and piperidines .
Preparation Methods
The synthesis of N-9-Methoxynonyldeoxynojirimycin involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure the desired stereochemistry of the final product . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production.
Chemical Reactions Analysis
N-9-Methoxynonyldeoxynojirimycin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
N-9-Methoxynonyldeoxynojirimycin has been extensively studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as an enzyme inhibitor, particularly in the inhibition of glycosidases . In medicine, it is being explored for its potential therapeutic effects in various diseases, including viral infections and cancer . In industry, it may be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-9-Methoxynonyldeoxynojirimycin involves its interaction with specific molecular targets, such as glycosidases. By inhibiting these enzymes, the compound can interfere with the metabolism of carbohydrates, leading to various biological effects . The pathways involved in its mechanism of action are complex and may vary depending on the specific application and target.
Comparison with Similar Compounds
N-9-Methoxynonyldeoxynojirimycin is unique in its structure and properties compared to other similar compounds. Similar compounds include other imino sugars and piperidines, such as deoxynojirimycin and its derivatives . The uniqueness of N-9-Methoxynonyldeoxynojirimycin lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
SP187, also known as N-9-DNJ or MON-DNJ, is a compound that has garnered attention for its significant biological activity, particularly as an alpha-glucosidase inhibitor. This compound is primarily studied for its potential therapeutic applications in treating viral infections such as dengue fever and influenza. Its interactions with specific proteins, notably CD13, highlight its multifaceted role in biological processes.
This compound functions primarily as an alpha-glucosidase inhibitor , which interferes with carbohydrate metabolism. By inhibiting this enzyme, this compound can slow down the breakdown of carbohydrates into glucose, thereby impacting glucose absorption and metabolism. This mechanism is particularly relevant in the context of viral infections, where modulating glycosidic pathways can affect viral entry and replication.
Key Biological Activities:
- Inhibition of CD13 : this compound interacts with the CD13 protein, which is implicated in various biological functions including angiogenesis and amino acid transport. This interaction may contribute to its antiviral effects by modulating pathways essential for viral proliferation .
- Antiviral Properties : Research indicates that this compound may inhibit the replication of viruses such as dengue and influenza by targeting glycosylation processes critical for viral envelope formation .
Case Studies and Experimental Data
- Dengue Virus Inhibition :
- Influenza Virus Activity :
- CD13 Interaction :
Data Tables
Properties
IUPAC Name |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(9-methoxynonyl)piperidine-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO5/c1-22-10-8-6-4-2-3-5-7-9-17-11-14(19)16(21)15(20)13(17)12-18/h13-16,18-21H,2-12H2,1H3/t13-,14+,15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTARGBBJQKLAJ-QKPAOTATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCCCCCCN1CC(C(C(C1CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCCCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615253-61-7 | |
Record name | N-9-Methoxynonyldeoxynojirimycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0615253617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-9-METHOXYNONYLDEOXYNOJIRIMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P161BU63E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.